molecular formula C20H24O12 B599551 15-Demethylplumieride CAS No. 132586-69-7

15-Demethylplumieride

Cat. No. B599551
CAS RN: 132586-69-7
M. Wt: 456.4
InChI Key: GGLAWDIODKKBQZ-SZSWQRSVSA-N
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Description

15-Demethylplumieride is a natural compound found in the Apocynaceae family . It has been shown to have antifertility effects by inhibiting the synthesis of fatty acids, proteins, and DNA . It also inhibits the activity of pancreatic α-amylase, an enzyme that breaks down starch into smaller sugar molecules .


Synthesis Analysis

15-Demethylplumieride has been successfully separated from the flowers of Plumeria rubra ‘Acutifolia’ by high-speed counter-current chromatography (HSCCC) for the first time . The crude extract from Plumeria rubra ‘Acutifolia’ was treated with D101 macroporous resin and divided into two parts: fraction 1 (15% ethanol eluent) and fraction 2 (30% ethanol eluent). Two hundred and thirty milligrams of fraction 1 were separated by HSCCC with the solvent system of n-butanol-methanol-water (4:0.5:4, v/v/v), yielding 17 mg of I and 28 mg of II .


Molecular Structure Analysis

The molecular formula of 15-Demethylplumieride is C20H24O12 . Its molecular weight is 456.4 g/mol . The IUPAC name is (1S,4aS,7R,7aS)-4’-[(1S)-1-hydroxyethyl]-5’-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-furan]-4-carboxylic acid .

Scientific Research Applications

Diabetes Mellitus

Plumeria species, from which 15-Demethylplumieride is derived, have been used to control diabetes mellitus . However, more research is needed to determine the effectiveness of 15-Demethylplumieride in this application.

Treatment of Ulcers

Plumeria species have also been used for the treatment of ulcers . As 15-Demethylplumieride is a component of this plant, it may also have potential in this area .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

There is a lot of room for new, selective PDE5 inhibitors to be discovered . We have found 25 plant botanical compounds effectively inhibiting PDE5 which might be useful in treating a variety of disorders with minimal or no adverse effects .

properties

IUPAC Name

(1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O12/c1-7(22)9-4-20(32-17(9)28)3-2-8-10(16(26)27)6-29-18(12(8)20)31-19-15(25)14(24)13(23)11(5-21)30-19/h2-4,6-8,11-15,18-19,21-25H,5H2,1H3,(H,26,27)/t7-,8+,11+,12+,13+,14-,15+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAWDIODKKBQZ-SZSWQRSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Demethylplumieride

Q & A

Q1: What is the significance of 15-Demethylplumieride in the context of Plumeria rubra ‘Acutifolia’?

A1: 15-Demethylplumieride is a naturally occurring iridoid compound found in the flowers of Plumeria rubra ‘Acutifolia’. It was successfully isolated using High-Speed Counter-Current Chromatography (HSCCC) with a purity of 96.04% []. This isolation method offers a simple, fast, and convenient way to obtain 15-Demethylplumieride, paving the way for further research into its bioactivity and potential applications [].

Q2: Has the structure of 15-Demethylplumieride been confirmed, and if so, how?

A2: Yes, the structure of 15-Demethylplumieride has been elucidated using a combination of spectroscopic techniques, including UV, MS, and NMR [, ]. The compound was first identified as a novel natural product during research on the cytotoxic constituents of Plumeria rubra bark [].

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